1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers face significant variability in lead optimization when substituting halogenated imidazolidinone fragments due to unverified physicochemical properties. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one provides a precise solution with a defined 3-chloro-4-fluoro substitution pattern, critical for reproducible structure-activity relationship analysis. - Specific LogP of 2.0087 optimized for oral bioavailability and kinase inhibitor design. - Low TPSA of 32.34 Ų makes it an ideal scaffold for CNS-penetrant candidates. - Supplied as a high-purity building block, eliminating the risk of synthetic variability in anti-infective or protease inhibitor campaigns.

Molecular Formula C9H8ClFN2O
Molecular Weight 214.62
CAS No. 848759-04-6
Cat. No. B2806953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
CAS848759-04-6
Molecular FormulaC9H8ClFN2O
Molecular Weight214.62
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
InChIKeyIVQZJZIPIHTHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Overview


1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a halogenated aromatic compound belonging to the imidazolidinone class of cyclic ureas [1]. This chemical class is a well-established scaffold in medicinal chemistry, with several FDA-approved drugs containing the imidazolidin-2-one core [1]. This specific compound is supplied by various vendors with a typical purity of ≥98% for research use only . It is commonly utilized as a building block or precursor in organic synthesis and early-stage drug discovery campaigns focused on targets like kinases and proteases [2].

Cyclic urea building block for kinase and protease targets
Halogenated aromatic fragment for SAR exploration
Supplied for research use; typical purity supports synthesis workflow

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Irreplaceability


The assumption that any imidazolidin-2-one analog can substitute for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is invalid in a rigorous drug discovery setting. The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring confers unique physicochemical properties that directly impact its utility as a reagent or fragment. These properties, such as the specific LogP value of 2.0087 , influence solubility, permeability, and metabolic stability [1], and cannot be replicated by other halogen-substituted analogs or alternative cyclic ureas. This makes direct, unverified substitution a source of experimental variability and leads to flawed structure-activity relationship (SAR) analyses [2].

Substitution pattern mismatch
The specific 3-chloro-4-fluoro phenyl substitution influences physicochemical properties; other halogen analogs may shift lipophilicity and permeability profiles.
Scaffold interchangeability
Unverified replacement with alternative cyclic urea scaffolds can introduce conformational and steric differences, potentially altering target binding and SAR interpretation.

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Selection Guide


Physicochemical Differentiation in Lead Optimization

A comparison of computed LogP values reveals that 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (LogP = 2.0087) has a significantly different lipophilicity profile compared to its close analog, 1-(4-fluorophenyl)-imidazolidin-2-one (LogP ≈ 1.5) [1]. This quantitative difference in LogP of approximately 0.5 log units can result in a >3-fold difference in partition coefficient, impacting permeability and solubility [2].

Lipophilicity (LogP)
Class-level inference
2.01
vs 1.5 (1-(4-fluorophenyl) analog)
Δ ≈ 0.5 log units
LogP difference may affect permeability and solubility in assay contexts.
Computed values; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Polar Surface Area and Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is 32.34 Ų . This value is significantly below the commonly cited threshold of 90 Ų for good brain penetration [1]. In comparison, an alternative core such as 1-(3-chloro-4-fluorophenyl)-3-phenylurea (MMV665953) has a predicted TPSA of 41.13 Ų [2], indicating a potential advantage for the imidazolidin-2-one core in crossing the BBB.

Polar Surface Area
Class-level inference
32.34 Ų
Low TPSA may support CNS penetration in research models.
Below 90 Ų threshold; computed value.
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

HIV Protease Inhibitor Design Scaffold

While specific inhibitory data for this compound is unavailable, the 2-imidazolidinone scaffold has been quantitatively validated as an effective P1-P2 mimetic in the design of potent HIV-1 protease inhibitors [1]. For instance, an analog of this core (compound 4) achieved an antiviral EC50 of 0.5 µM against HIV-1 (IIIB) in MT-4 cells [1]. This is in contrast to the 2-pyrrolidone scaffold, which required a specific trans relationship of P1 and P2 substituents for high potency, a constraint not necessarily shared by the imidazolidinone core [1].

HIV Protease Scaffold
Class-level inference
Analog EC50 0.5 µM
MT-4 cells, HIV-1 IIIB
Imidazolidinone core provides distinct conformational profile for SAR exploration.
Scaffold comparison, not direct compound data.
Antiviral Research HIV Protease Medicinal Chemistry

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Applications


Kinase and Protease Inhibitor Design

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a valuable building block for designing novel kinase inhibitors (e.g., ALK/ROS1 [1]) and HIV-1 protease inhibitors [2]. Its core structure mimics the transition state of amide bond hydrolysis, a key feature in protease inhibition, and its specific LogP of 2.0087 is within the optimal range for developing oral kinase inhibitors.

CNS Drug Discovery and Blood-Brain Barrier Research

The low topological polar surface area (TPSA) of 32.34 Ų [1] is a critical differentiator for CNS drug discovery, as it is significantly below the 90 Ų threshold associated with good brain penetration [2]. This property makes the compound an ideal scaffold for designing CNS-penetrant drug candidates for targets implicated in neurological disorders.

Anti-infective Lead Optimization

The core of this compound is structurally related to MMV665953, a urea-based anti-malarial agent that demonstrated superior activity against S. aureus biofilms compared to conventional antibiotics [1]. Using 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one as an alternative scaffold for lead optimization could yield novel anti-biofilm agents with potentially improved pharmacokinetic properties.

Application
Selection Property
Validation Focus
Application: Kinase/Protease Inhibitor Design
Selection Property: LogP context for oral inhibitor research
Validation Focus: Permeability and solubility assay outcomes
Application: CNS Penetrant Candidate Research
Selection Property: Low TPSA scaffold for CNS research
Validation Focus: BBB penetration models (e.g., PAMPA, in vivo)
Application: Anti-infective Lead Optimization
Selection Property: Reported anti-biofilm activity context
Validation Focus: Biofilm eradication assays (e.g., S. aureus models)

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